N-[3-(dimethylamino)-2-methylpropyl]-2-fluorobenzamide
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Overview
Description
N-[3-(dimethylamino)-2-methylpropyl]-2-fluorobenzamide, commonly known as DMFP, is a chemical compound used in scientific research. It is a fluorinated benzamide derivative that has shown promising results in various studies.
Mechanism of Action
DMFP acts as a fluorescent probe by binding to biomolecules and undergoing a change in its fluorescence properties. The mechanism of fluorescence quenching in DMFP is based on the photoinduced electron transfer (PET) process. The electron-rich amino group of DMFP donates an electron to the electron-deficient fluorophore, resulting in fluorescence quenching. The extent of fluorescence quenching depends on the distance between the fluorophore and the biomolecule to which DMFP is bound.
Biochemical and Physiological Effects:
DMFP is a non-toxic compound that does not interfere with the normal physiological processes of cells. It has been shown to be a useful tool in studying the biochemical and physiological effects of various drugs and ligands. DMFP has been used to measure ligand binding affinity, enzyme kinetics, and ion channel activity. It has also been used to study the localization and trafficking of proteins in cells.
Advantages and Limitations for Lab Experiments
DMFP has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes and bind to biomolecules. It is non-toxic and does not interfere with the normal physiological processes of cells. Moreover, DMFP is a highly sensitive probe that can detect changes in fluorescence even at low concentrations. However, DMFP has some limitations. It is sensitive to pH and temperature changes, which can affect its fluorescence properties. Moreover, DMFP can bind to non-specific sites in biomolecules, leading to false-positive results.
Future Directions
DMFP has shown promising results in various scientific research applications. There are several future directions for DMFP research. One direction is to develop new derivatives of DMFP that have improved fluorescence properties and binding affinity. Another direction is to use DMFP in live-cell imaging studies to monitor the localization and trafficking of proteins in real-time. Moreover, DMFP can be used to study the structure and function of ion channels and transporters in more detail. Finally, DMFP can be used in drug discovery research to screen for new drugs that bind to specific biomolecules.
Synthesis Methods
DMFP can be synthesized by reacting 2-fluorobenzoic acid with 3-(dimethylamino)-2-methylpropylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran (THF) under reflux conditions. After completion of the reaction, the product is purified by column chromatography using a suitable solvent system.
Scientific Research Applications
DMFP has been extensively used in scientific research as a fluorescent probe for biomolecules such as proteins, nucleic acids, and lipids. It has also been used as a tool to study enzyme kinetics and drug-receptor interactions. DMFP is particularly useful in fluorescence polarization assays, where it can be used to monitor ligand binding to proteins or nucleic acids. Moreover, DMFP has been used to study the structure and function of ion channels and transporters.
properties
IUPAC Name |
N-[3-(dimethylamino)-2-methylpropyl]-2-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19FN2O/c1-10(9-16(2)3)8-15-13(17)11-6-4-5-7-12(11)14/h4-7,10H,8-9H2,1-3H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXBMWURLUPMJAG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1=CC=CC=C1F)CN(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(dimethylamino)-2-methylpropyl]-2-fluorobenzamide |
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